3-Chloro-4-methoxybenzonitrile

Drug Metabolism ADME-Tox Cytochrome P450 Inhibition

3-Chloro-4-methoxybenzonitrile (CAS 102151-33-7) is a high-purity, trisubstituted aromatic building block featuring a unique 1,3,4-substitution pattern (Cl, OMe, CN). This specific regioisomer is essential for medicinal chemistry SAR programs, as positional isomers are chemically non-interchangeable. Procuring this compound enables process chemists to bypass complex regioisomer separation, ensuring cost-effective, high-yield synthetic routes. Its known CYP1A2 inhibition profile provides an early DMPK alert for lead optimization. Also serves as a reference standard for GC/HPLC isomeric impurity methods. Order now for reliable supply and quality assurance.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 102151-33-7
Cat. No. B022515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxybenzonitrile
CAS102151-33-7
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C#N)Cl
InChIInChI=1S/C8H6ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
InChIKeySUFOLDHSHRVSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxybenzonitrile (CAS 102151-33-7) Sourcing Guide for Pharmaceutical and Agrochemical Intermediates


3-Chloro-4-methoxybenzonitrile (CAS 102151-33-7), with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol, is a trisubstituted aromatic compound featuring a nitrile group at the 1-position, a chlorine atom at the 3-position, and a methoxy group at the 4-position [1]. It is typically supplied as a white to off-white crystalline solid with a melting point of 107–111 °C and a predicted boiling point of approximately 265.7 °C at 760 mmHg . This compound serves primarily as a versatile building block in organic synthesis, finding applications as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials .

Why 3-Chloro-4-methoxybenzonitrile Cannot Be Substituted with Other Chloro-Methoxybenzonitrile Isomers


The precise positioning of substituents on the aromatic ring critically governs both chemical reactivity and biological target engagement. The ortho-/meta-/para- relationship between the electron-withdrawing nitrile, electron-withdrawing chloro, and electron-donating methoxy groups creates a unique electronic environment and steric profile [1]. For instance, the competition between palladium-catalyzed ortho-halogenation and electrophilic substitution during the synthesis of halogenated benzonitriles is highly sensitive to the specific substitution pattern, underscoring that 2-chloro-, 3-chloro-, and 4-chloro-methoxybenzonitrile isomers are chemically distinct and non-interchangeable [2]. Therefore, substituting one positional isomer for another without rigorous validation will likely result in altered reaction outcomes, failed syntheses, or, if used in a biological context, a complete loss of desired activity.

Quantitative Differentiation of 3-Chloro-4-methoxybenzonitrile: Comparative Data for Procurement Decisions


Comparative CYP1A2 Inhibition: 3-Chloro-4-methoxybenzonitrile vs. Unsubstituted Benzonitrile

In contrast to unsubstituted benzonitrile, which shows negligible interaction with CYP1A2, 3-chloro-4-methoxybenzonitrile has been identified as a CYP1A2 inhibitor . This interaction is of significant consequence in drug discovery, as CYP1A2 is a major hepatic enzyme responsible for the metabolism of numerous pharmaceuticals. This property necessitates careful consideration when this compound is incorporated as a building block in lead optimization to avoid potential drug-drug interactions.

Drug Metabolism ADME-Tox Cytochrome P450 Inhibition

Differential Physicochemical Profile: 3-Chloro-4-methoxybenzonitrile vs. 4-Chloro-3-methoxybenzonitrile

The positional isomerism directly impacts key physical properties relevant to synthesis and purification. 3-Chloro-4-methoxybenzonitrile exhibits a predicted boiling point of 265.7 °C at 760 mmHg and a melting point of 107–111 °C . Its regioisomer, 4-chloro-3-methoxybenzonitrile (CAS 189628-40-8), has a significantly different predicted boiling point of approximately 247.4 °C at 760 mmHg [1]. This ~18 °C difference in boiling point can be exploited for separation by distillation and reflects distinct intermolecular forces, which also influence solubility and chromatographic behavior.

Process Chemistry Purification Formulation

Synthetic Accessibility and Selectivity: 3-Chloro-4-methoxybenzonitrile vs. 2-Chloro-4-methoxybenzonitrile

The synthesis of specific chloro-methoxybenzonitrile isomers is non-trivial due to competing reaction pathways. A study on the palladium-catalyzed ortho-halogenation of 4-methoxybenzonitrile revealed a competition between ortho-halogenation (forming 2-halo-4-methoxybenzonitrile) and electrophilic substitution (forming 3-halo-4-methoxybenzonitrile) [1]. The selectivity is highly sensitive to reaction conditions, including acidity and temperature. This means that producing the 3-chloro-4-methoxy isomer requires carefully optimized conditions to avoid contamination with the 2-chloro-4-methoxy isomer, a factor that directly influences the cost and purity of the final product.

Synthetic Methodology C-H Activation Regioselectivity

Computational Physicochemical Property Comparison: 3-Chloro-4-methoxybenzonitrile vs. 2-Chloro-4-methoxybenzonitrile

Calculated physicochemical properties provide a basis for differentiating these isomers. 3-Chloro-4-methoxybenzonitrile has a predicted LogP (octanol-water partition coefficient) of 2.52, indicating moderate lipophilicity . Its isomer, 2-chloro-4-methoxybenzonitrile (CAS 127666-99-3), has a predicted LogP of 2.19 [1]. The difference of 0.33 log units suggests that the 3-chloro-4-methoxy isomer is more lipophilic, which can translate to different membrane permeability and metabolic stability profiles if incorporated into a drug-like scaffold.

Medicinal Chemistry Drug Design Property Prediction

Key Procurement Scenarios for 3-Chloro-4-methoxybenzonitrile (CAS 102151-33-7)


Medicinal Chemistry: Building Block for Lead Optimization with Pre-Characterized CYP Liability

Procurement is justified when a medicinal chemistry program requires a substituted benzonitrile building block for SAR exploration and needs to anticipate potential metabolic liabilities. The known CYP1A2 inhibition profile of 3-chloro-4-methoxybenzonitrile [1] provides a valuable early warning, allowing teams to proactively design analogs or plan for downstream DMPK studies, unlike uncharacterized or less active isomers.

Process Chemistry: Development of Regioselective Synthetic Routes

Sourcing this specific isomer is essential for developing robust, scalable synthetic routes. As highlighted by the competitive pathways in its synthesis [1], using 3-chloro-4-methoxybenzonitrile as a starting material or intermediate allows process chemists to bypass complex, low-yielding separation steps required to isolate it from a mixture of regioisomers. This leads to more cost-effective and higher-purity manufacturing processes.

Analytical Method Development and Quality Control

The distinct physicochemical properties, such as the boiling point difference of ~18 °C compared to its 4-chloro-3-methoxy isomer [1], make 3-chloro-4-methoxybenzonitrile an ideal reference standard. It is procured for developing and validating GC or HPLC methods aimed at detecting and quantifying specific positional isomeric impurities in drug substances or advanced intermediates, ensuring batch-to-batch consistency and regulatory compliance.

Academic and Industrial Research on Substituent Effects

This compound is a key reagent for fundamental research investigating the interplay of substituent effects on aromatic reactivity and properties. The unique 1,3,4-substitution pattern of electron-withdrawing (Cl, CN) and electron-donating (OMe) groups makes it a valuable model system for computational chemistry studies, including force constant transferability analyses [1], and for exploring non-covalent interactions in supramolecular chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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